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Compound of Interest

Compound Name: Mal-amido-PEG16-acid

Cat. No.: B12421261 Get Quote

An In-depth Technical Guide to Mal-amido-PEG16-acid

Introduction
Mal-amido-PEG16-acid is a heterobifunctional linker of the polyethylene glycol (PEG) class,

designed for advanced bioconjugation applications in research and pharmaceutical

development. This linker is characterized by two distinct reactive termini: a maleimide group

and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers

selective reactivity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of

proteins.[1][2] Conversely, the terminal carboxylic acid can be activated to form stable amide

bonds with primary amine groups.[3]

The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and

stability of the resulting conjugates.[3][4] These properties often improve the pharmacokinetic

profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.[4][5]

Consequently, Mal-amido-PEG16-acid is frequently employed in the synthesis of sophisticated

targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting

Chimeras (PROTACs).[4][6][7]

Physicochemical Properties
The structural and chemical properties of Mal-amido-PEG16-acid are summarized below.

These data are critical for calculating molar equivalents in conjugation reactions and for

analytical characterization.
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Property Value Source(s)

Molecular Formula C42H76N2O21 [7][8]

Molecular Weight 945.05 g/mol [7][8]

Purity >96% [8]

Synonyms

Maleimide-NH-PEG16-

CH2CH2COOH, Amido Mal-

PEG16-Acid

[6][7][8]

SMILES

O=C(CCN1C(C=CC1=O)=O)N

CCOCCOCCOCCOCCOCCO

CCOCCOCCOCCOCCOCCO

CCOCCOCCOCCOCCC(O)=

O

[8]

Core Functionality and Reaction Mechanism
The utility of Mal-amido-PEG16-acid stems from its heterobifunctional nature, allowing for the

sequential and controlled conjugation of two different molecules.

Maleimide Group: This functional group reacts specifically and efficiently with free thiol

groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] This reaction is commonly

used to attach the linker to cysteine residues within antibodies or other proteins.[4]

Carboxylic Acid Group: The terminal acid moiety is not inherently reactive towards amines. It

requires activation, typically through reagents like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to

form an active NHS ester. This ester then readily reacts with primary amines to create a

stable amide bond.[3][5]

PEG16 Spacer: The 16-unit polyethylene glycol chain imparts hydrophilicity, which is crucial

for maintaining the solubility of the bioconjugate in aqueous buffers.[3] This feature can also

improve the in vivo pharmacokinetic properties of the final molecule.[4]
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Fig 1. Reaction pathway for bioconjugation using Mal-amido-PEG16-acid.

Experimental Protocol: Synthesis of an Antibody-
Drug Conjugate (ADC)
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This protocol provides a general methodology for the synthesis of an ADC using Mal-amido-
PEG16-acid. It involves the activation of the linker, conjugation to an amine-containing

payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted

from standard bioconjugation techniques.[4][5]

Part 1: Activation of Mal-amido-PEG16-acid and
Conjugation to Payload

Activation of Carboxylic Acid:

Dissolve Mal-amido-PEG16-acid in an anhydrous aprotic solvent such as N,N-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.

Stir the reaction mixture at room temperature for 15-30 minutes to generate the active

NHS ester.[5]

Conjugation to Amine-Containing Payload:

In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or

DMSO.

Add the payload solution to the activated linker solution from the previous step.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to

form a stable amide bond.[5]

Purification of Drug-Linker Intermediate:

Purify the resulting maleimide-functionalized drug-linker conjugate to remove unreacted

starting materials.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used

method for this purification step.[4][5]

Part 2: Antibody Preparation and Final Conjugation
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Antibody Reduction:

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a

reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The

molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody

ratio (DAR).

Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).

Remove the excess reducing agent using a desalting column or size-exclusion

chromatography (SEC).

Conjugation of Drug-Linker to Antibody:

Add the purified drug-linker intermediate from Part 1 to the reduced antibody solution. The

reaction should be performed at a pH between 6.5 and 7.5.[2]

Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[4]

Quenching and Purification:

Quench any unreacted maleimide groups by adding an excess of a thiol-containing

reagent, such as N-acetylcysteine.[4]

Purify the final ADC from unconjugated drug-linker and other impurities using

chromatographic techniques like SEC or hydrophobic interaction chromatography (HIC).[4]
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Fig 2. Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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